molecular formula C30H33F21O6Yb B097594 (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;ytterbium(3+) CAS No. 18323-96-1

(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;ytterbium(3+)

Cat. No.: B097594
CAS No.: 18323-96-1
M. Wt: 1061.6 g/mol
InChI Key: PIJRFKQYYIPXSM-UHFFFAOYSA-N
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Description

(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;ytterbium(3+) is a useful research compound. Its molecular formula is C30H33F21O6Yb and its molecular weight is 1061.6 g/mol. The purity is usually 95%.
The exact mass of the compound Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)ytterbium is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;ytterbium(3+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;ytterbium(3+) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescence and Sensing Applications Tris(β-diketonato)ytterbium(III) complexes have been explored for their photoluminescence properties. In a study by Martín‐Ramos et al. (2013), the luminescence intensity and excited state lifetime of Yb(3+) ions in these complexes were examined, revealing insights into their potential use in optical applications (Martín‐Ramos et al., 2013). Additionally, Tsukube et al. (2009) characterized tris(β-diketonato)lanthanides, including ytterbium, as luminescent sensing probes for glutamic acid and aspartic acid, indicating their potential in proteomics and related technologies (Tsukube et al., 2009).

Material Science and Engineering In material science, ytterbium compounds, including tris(β-diketonato)ytterbium(III), have been used in various applications. González et al. (2006) studied the use of ytterbium triflates in curing mixtures for thermoset polymers, highlighting their role in reducing material shrinkage (González et al., 2006). Hsu et al. (2014) reported on the incorporation of ytterbium complexes in hydrogenated amorphous carbon films, enhancing photoluminescence properties, which could be significant for electronics and optics (Hsu et al., 2014).

Forensic Science Ytterbium complexes have also found applications in forensic science. Caldwell et al. (2001) utilized ytterbium-based lanthanide shift reagents for the luminescent visualization of latent fingerprints, offering an alternative to traditional methods (Caldwell et al., 2001).

Catalysis In the field of catalysis, ytterbium triflates, similar in composition to tris(β-diketonato)ytterbium(III), have been used as catalysts in organic synthesis. Sakhuja et al. (2016) discussed the use of ytterbium(III) triflate in the synthesis of various heterocycles, demonstrating its efficiency and water tolerance (Sakhuja et al., 2016).

Safety and Hazards

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)ytterbium is hygroscopic and should be stored under inert gas . It’s stable under normal conditions but should be kept dry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)ytterbium involves the reaction of ytterbium acetate with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione in the presence of a base. The reaction is carried out under an inert atmosphere and at elevated temperatures. The product is purified by recrystallization.", "Starting Materials": [ "ytterbium acetate", "6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione", "base", "solvent" ], "Reaction": [ "To a stirred solution of ytterbium acetate in a solvent, add 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione and base.", "Stir the reaction mixture at elevated temperatures under an inert atmosphere.", "After completion of the reaction, cool the mixture to room temperature.", "Add a suitable solvent to the reaction mixture and stir to dissolve the product.", "Filter the solution to remove any insoluble impurities.", "Concentrate the filtrate to obtain the crude product.", "Purify the product by recrystallization from a suitable solvent.", "Dry the purified product under vacuum to obtain Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)ytterbium." ] }

CAS No.

18323-96-1

Molecular Formula

C30H33F21O6Yb

Molecular Weight

1061.6 g/mol

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;ytterbium

InChI

InChI=1S/3C10H11F7O2.Yb/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;

InChI Key

PIJRFKQYYIPXSM-UHFFFAOYSA-N

Isomeric SMILES

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Yb]

SMILES

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Yb+3]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Yb]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;ytterbium(3+)
Reactant of Route 2
(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;ytterbium(3+)
Reactant of Route 3
(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;ytterbium(3+)
Reactant of Route 4
Reactant of Route 4
(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;ytterbium(3+)

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